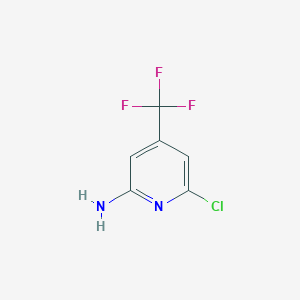
6-Chloro-4-(trifluoromethyl)pyridin-2-amine
Cat. No. B079525
Key on ui cas rn:
34486-23-2
M. Wt: 196.56 g/mol
InChI Key: CREQAXQASINAFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08263595B2
Procedure details


A solution of 2,6-dichloro-4-(trifluoromethylpyridine) (Fluorochem, 10.0 g; 46.30 mmol; 1.0 eq.) in ammonium hydroxide (˜25% in water) (40.0 mL; 4.0 V) was heated to 180° C. for 3 h in a Parr apparatus and cooled down to rt. After this time, reaction mixture was filtered over a bed of celite, evaporated to dryness under reduced pressure, triturated with DCM and filtered. The mother liquors were concentrated under reduced pressure to give the title compound as a yellow oil that crystallized upon standing (4.83 g; 53%). HPLC, Rt: 3.58 min. (purity 96.9%). LC/MS, M+(ESI): 196.8, M−(ESI): 194.8.


Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:6]([Cl:7])=[N:5][C:4](Cl)=[CH:3][C:2]=1[C:9]([F:12])([F:11])[F:10].[OH-].[NH4+:14]>>[Cl:7][C:6]1[N:5]=[C:4]([NH2:14])[CH:3]=[C:2]([C:9]([F:12])([F:11])[F:10])[CH:1]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=C(C=C(N=C1Cl)Cl)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After this time, reaction mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered over a bed of celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
triturated with DCM
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mother liquors were concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=CC(=N1)N)C(F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
